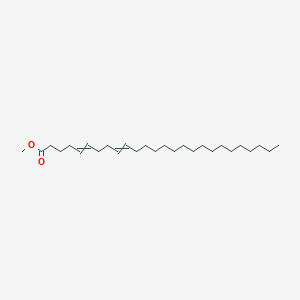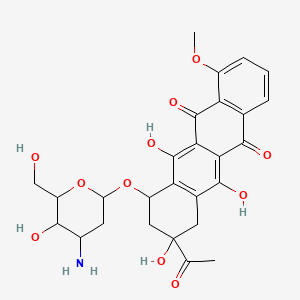![molecular formula C15H18BrN3O2S B14168896 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine CAS No. 334506-25-1](/img/structure/B14168896.png)
1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine is a complex heterocyclic compound. It features a unique structure that combines elements of pyridine, morpholine, and isothiazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Métodos De Preparación
The synthesis of 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine typically involves multi-step organic reactionsThe bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. laboratory-scale synthesis often involves the use of advanced organic synthesis techniques and purification methods such as column chromatography.
Análisis De Reacciones Químicas
1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the isothiazole ring.
Cyclization Reactions: The presence of multiple reactive sites allows for cyclization reactions to form more complex ring systems.
Common reagents used in these reactions include bromine, NBS, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anticonvulsant and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. The isothiazole ring is particularly important for its biological activity, as it can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .
Comparación Con Compuestos Similares
Similar compounds to 1-Bromo-8,8-dimethyl-8,9-dihydro-5-morpholino-6h-isothiazolo[5,4-b]pyrano[4,3-d]pyridine include other isothiazole and pyrano[4,3-d]pyridine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their biological activities and chemical reactivity. Examples of similar compounds include:
- 8,8-Dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d][1,2]thiazolo[5,4-b]pyridin-1-amine .
- 1-Bromo-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d][1,2]thiazolo[5,4-b]pyridin-4-ium .
These compounds highlight the diversity within this class of heterocycles and underscore the importance of specific structural features in determining their properties and applications.
Propiedades
Número CAS |
334506-25-1 |
|---|---|
Fórmula molecular |
C15H18BrN3O2S |
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
3-bromo-12,12-dimethyl-8-morpholin-4-yl-11-oxa-5-thia-4,7-diazatricyclo[7.4.0.02,6]trideca-1(9),2(6),3,7-tetraene |
InChI |
InChI=1S/C15H18BrN3O2S/c1-15(2)7-9-10(8-21-15)13(19-3-5-20-6-4-19)17-14-11(9)12(16)18-22-14/h3-8H2,1-2H3 |
Clave InChI |
SDPWANAOAUDRFV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(CO1)C(=NC3=C2C(=NS3)Br)N4CCOCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


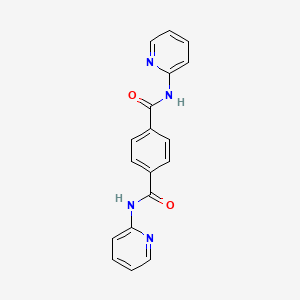
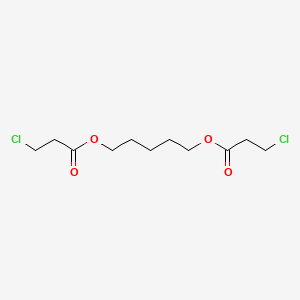
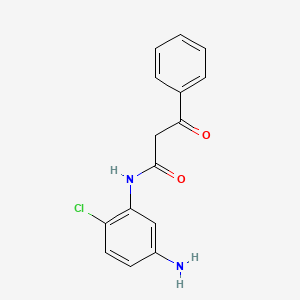
![Methyl 4-methyl-3-[[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]amino]-1H-indole-2-carboxylate](/img/structure/B14168853.png)
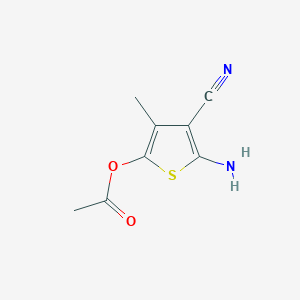
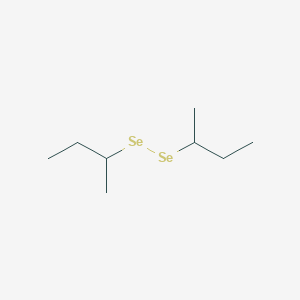

![1',2',10,13,17-Pentamethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,3'-diaziridin]-17-ol](/img/structure/B14168871.png)
![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
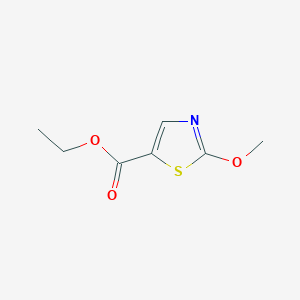
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
